Boc-N-ME-phg-OH Boc-N-ME-phg-OH
Brand Name: Vulcanchem
CAS No.: 30925-11-2
VCID: VC21540687
InChI: InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
Molecular Formula: C14H19NO4
Molecular Weight: 265,31 g/mole

Boc-N-ME-phg-OH

CAS No.: 30925-11-2

VCID: VC21540687

Molecular Formula: C14H19NO4

Molecular Weight: 265,31 g/mole

* For research use only. Not for human or veterinary use.

Boc-N-ME-phg-OH - 30925-11-2

Description

Boc-N-ME-phg-OH, also known as N-tert-butoxycarbonyl-N-methyl-phenylglycine, is a protected amino acid derivative commonly used in peptide synthesis. It is available in both D- and L- forms, with the D-form being Boc-D-N-ME-phg-OH and the L-form being Boc-N-Me-Phg-OH. The compound is crucial for incorporating N-methylated amino acids into peptides, which can significantly affect the biological activity and stability of the resulting peptides.

Synthesis and Applications

Boc-N-ME-phg-OH is synthesized through the protection of N-methyl-phenylglycine with a Boc group. This process typically involves reacting N-methyl-phenylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or pyridine.

Applications:

  • Peptide Synthesis: It is used to introduce N-methylated amino acids into peptides, which can alter peptide conformation and stability.

  • Pharmaceutical Research: N-methylated peptides often exhibit improved resistance to proteolytic degradation and can have enhanced biological activity.

Research Findings

Research on Boc-N-ME-phg-OH and similar compounds highlights their importance in peptide chemistry. For instance, the use of Boc-protected amino acids facilitates the synthesis of complex peptides by protecting the amino group during coupling reactions, thereby preventing unwanted side reactions .

Biological Significance

N-methylated peptides can exhibit altered biological activities compared to their non-methylated counterparts. This modification can affect the binding affinity to receptors or enzymes, potentially leading to improved therapeutic properties .

Chemical Stability

The Boc group is known for its stability under various conditions but can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amine .

Synthesis Conditions

ReagentConditions
Di-tert-butyl dicarbonate (Boc2O)Base: Triethylamine or Pyridine, Solvent: Dichloromethane or Dimethylformamide

Applications

ApplicationDescription
Peptide SynthesisIntroduction of N-methylated amino acids into peptides
Pharmaceutical ResearchDevelopment of peptides with improved stability and biological activity
CAS No. 30925-11-2
Product Name Boc-N-ME-phg-OH
Molecular Formula C14H19NO4
Molecular Weight 265,31 g/mole
IUPAC Name (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid
Standard InChI InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m0/s1
Standard InChIKey COABPHLHHQAKPL-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=CC=C1)C(=O)O
SMILES CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O
Synonyms BOC-N-ME-PHG-OH;30925-11-2;(S)-2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-2-PHENYLACETICACID;AmbotzBAA1259;PubChem12248;SCHEMBL994016;MolPort-006-701-270;EBD54295;ZINC2391142;AKOS016001117;CB-1687;AJ-35729;AK-49669;SC-22507;KB-276686;FT-0638943;ST24046234;K-7373;(S)-[Methyl(tert-butoxycarbonyl)amino]phenylaceticacid;(2S)-[(tert-Butoxycarbonyl)(methyl)amino](phenyl)aceticacid;(S)-[(tert-butoxycarbonyl)(methyl)amino](phenyl)aceticacid
PubChem Compound 7010620
Last Modified Aug 15 2023

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